1-Fluoro-3-iodo-5-methoxybenzene

Overview

Description

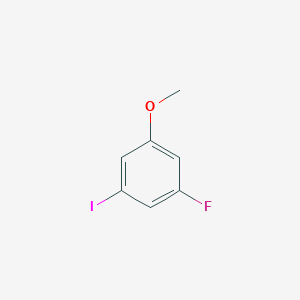

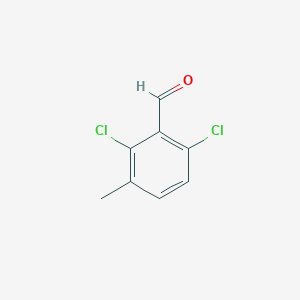

1-Fluoro-3-iodo-5-methoxybenzene is a chemical compound with the molecular formula C7H6FIO. It has a molecular weight of 252.03 . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 1-fluoro-3-iodo-5-methoxybenzene . The InChI code is 1S/C7H6FIO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 .Physical And Chemical Properties Analysis

1-Fluoro-3-iodo-5-methoxybenzene is a solid compound .Scientific Research Applications

Conformational Studies in Organic Chemistry

- Investigation of Conformational Properties : The study by Barnes et al. (1989) investigated the conformation of α,α,α-trifluoroanisoles, including compounds similar to 1-Fluoro-3-iodo-5-methoxybenzene, through nuclear magnetic resonance (NMR) spectra. This research helps in understanding the potential governing rotation about the phenyl O-bond in such molecules, providing insights into their structural properties (Barnes et al., 1989).

Applications in Organic Synthesis

Copper(I)-Catalyzed Arylation of Amines : Averin et al. (2017) explored the arylation of adamantane-containing amines using compounds like 1-Fluoro-3-iodo-5-methoxybenzene. This study highlights the application of such compounds in facilitating N-arylation products in organic synthesis, dependent on the amine structure and substituent nature (Averin et al., 2017).

Electrophilic Aromatic Substitution : Research by Banks et al. (2003) on 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate revealed its utility in the fluorination of aromatic substrates such as benzene and methoxybenzene. This demonstrates the role of related compounds in electrophilic aromatic substitution reactions (Banks et al., 2003).

Reaction Mechanisms and Catalysis

Study of SNAr Reaction Mechanisms : Cervera et al. (1996) investigated the substitution reactions of compounds like 3-fluoro-4-chloronitrobenzene and 3,5-difluoro-4-chloronitrobenzene, which are structurally similar to 1-Fluoro-3-iodo-5-methoxybenzene. This research contributes to understanding the mechanisms of SNAr orbital-controlled processes in organic chemistry (Cervera et al., 1996).

Platinum-Mediated Hydrogenation Studies : Baramov et al. (2017) explored the platinum-mediated hydrogenation of iodo-nitroaromatics, closely related to 1-Fluoro-3-iodo-5-methoxybenzene. Their study provides insights into the challenges of selectivity and catalyst deactivation in such processes (Baramov et al., 2017).

Molecular Structure and Properties

- Crystallographic Studies : Saeed et al. (2009) conducted a crystallographic study on 2-Fluoro-N-(4-methoxyphenyl)benzamide, related to 1-Fluoro-3-iodo-5-methoxybenzene. This research contributes to understanding the molecular structure and intermolecular interactions in such compounds (Saeed et al., 2009).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 1-Fluoro-3-iodo-5-methoxybenzene is the benzene ring . The benzene ring is a key structural component in many biological molecules, and its reactivity plays a crucial role in various biochemical processes.

Mode of Action

1-Fluoro-3-iodo-5-methoxybenzene undergoes electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The electrophilic aromatic substitution reaction of 1-Fluoro-3-iodo-5-methoxybenzene is part of the broader class of reactions involving carbocation intermediates . These include SN1 and E1 reactions of alkyl halides, and Brønsted acid addition reactions of alkenes .

Pharmacokinetics

Its molecular weight is 25203 , which suggests it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally better absorbed and more bioavailable .

Result of Action

The result of the electrophilic aromatic substitution reaction is a substituted benzene ring . This can lead to the formation of new compounds with potentially different biological activities.

Action Environment

The action of 1-Fluoro-3-iodo-5-methoxybenzene can be influenced by various environmental factors. For example, the reaction rate can be affected by temperature . Additionally, the compound’s stability and reactivity may be influenced by the presence of other substances in the environment .

properties

IUPAC Name |

1-fluoro-3-iodo-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSYCEKFVMRKPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-3-iodo-5-methoxybenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1464756.png)

![3-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1464759.png)